m-dPEG(R)8-Lipoamide

Catalog No.
S847354
CAS No.
1334172-67-6
M.F
C25H49NO9S2
M. Wt
571.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-dPEG(R)8-Lipoamide

CAS Number

1334172-67-6

Product Name

m-dPEG(R)8-Lipoamide

IUPAC Name

5-[(3R)-dithiolan-3-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

Molecular Formula

C25H49NO9S2

Molecular Weight

571.8 g/mol

InChI

InChI=1S/C25H49NO9S2/c1-28-9-10-30-13-14-32-17-18-34-21-22-35-20-19-33-16-15-31-12-11-29-8-7-26-25(27)5-3-2-4-24-6-23-36-37-24/h24H,2-23H2,1H3,(H,26,27)/t24-/m1/s1

InChI Key

VVNHZYDOJLEDPZ-XMMPIXPASA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1CCSS1

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1CCSS1

Isomeric SMILES

COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@@H]1CCSS1
  • m-dPEG(R)8 spacer: This is a methoxy-terminated, monodisperse polyethylene glycol (PEG) segment. PEG is a hydrophilic polymer, meaning it interacts well with water. The "m" denotes a methoxy end group, signifying a methyl (CH3) group attached to the terminal carbon. The "(R)8" indicates an average of 8 repeating units of ethylene glycol, defining the PEG chain length [].

  • Lipoic acid: This is a five-carbon chain containing a disulfide group (S-S) that can form stable bonds with metal surfaces like gold and silver [].

Function:

The primary function of m-dPEG(R)8-Lipoamide in scientific research is surface modification, particularly for metal nanoparticles [, ]. Here's how it works:

  • Metal binding

    The lipoic acid group readily binds to metal surfaces through the formation of dative bonds with the metal atoms. These bonds are stronger and more stable compared to single sulfhydryl groups, which are present in some other surface modification reagents.

  • Enhanced water solubility

    The hydrophilic PEG segment imparts water solubility to the molecule and the target surface it's attached to. This prevents aggregation (clumping) of nanoparticles in aqueous solutions [].

  • Reduced non-specific binding

    The PEG chain acts as a steric barrier, minimizing unwanted interactions between the modified surface and other molecules in the surrounding environment []. This is crucial in applications where specific and controlled interactions are desired.

Applications:

Due to its properties, m-dPEG(R)8-Lipoamide finds applications in various research areas that utilize metal nanoparticles:

  • Bioconjugation

    The molecule can be used to link biomolecules like enzymes or antibodies to gold nanoparticles, enabling targeted delivery or specific functionalization of the nanoparticles for biological studies [].

  • Diagnostics

    By modifying the surface properties of nanoparticles, m-dPEG(R)8-Lipoamide can contribute to the development of biosensors for disease detection or targeted drug delivery vehicles [].

  • Electronics

    Surface modification of metal electrodes with m-dPEG(R)8-Lipoamide can improve their stability and biocompatibility in applications like biosensors or bioelectronic devices [].

m-dPEG(R)8-Lipoamide is a specialized compound that combines a lipoic acid moiety with a polyethylene glycol (PEG) spacer. Specifically, it features a methoxy-terminated dPEG(R) spacer that enhances solubility and biocompatibility. The chemical structure can be summarized with the formula C25H49NO9S2, indicating the presence of multiple functional groups that contribute to its unique properties. The lipoic acid component is known for its ability to form stable complexes with metals and participate in various bio

m-dPEG(R)8-Lipoamide itself is not likely to have a specific mechanism of action. Its primary function is to serve as a linker molecule. The PEG chain increases the water solubility of biomolecules it is conjugated to, reducing aggregation and improving stability in biological environments []. The lipoamide group, on the other hand, can be used to target specific enzymes or proteins containing lipoic acid binding sites [].

  • Formation of Dative Bonds: The lipoamide group can form strong, stable dative bonds with metal ions, such as gold, which is significant for applications in nanotechnology and biosensing .
  • Reactivity with Amines: The acid functionality of the compound can react with amines, facilitating the formation of amide bonds. This property is useful for conjugating m-dPEG(R)8-Lipoamide to various biomolecules .
  • Oxidation-Reduction Reactions: Lipoic acid derivatives are known to participate in redox reactions, which are essential in metabolic pathways involving energy production and antioxidant defense .

The biological activity of m-dPEG(R)8-Lipoamide is primarily attributed to its lipoic acid component. Lipoic acid functions as a coenzyme in mitochondrial energy metabolism, playing a critical role in the pyruvate dehydrogenase complex. This activity is essential for converting pyruvate into acetyl-CoA, a key substrate for the Krebs cycle. Additionally, lipoic acid exhibits antioxidant properties by scavenging free radicals and regenerating other antioxidants like vitamins C and E . Research indicates that compounds similar to m-dPEG(R)8-Lipoamide can inhibit specific enzymes related to mycobacterial infections, showcasing potential therapeutic applications against tuberculosis .

The synthesis of m-dPEG(R)8-Lipoamide typically involves several key steps:

  • Preparation of dPEG Spacer: Starting from commercially available methoxy-terminated PEG, the spacer can be synthesized through controlled polymerization techniques.
  • Coupling Reaction: The lipoic acid moiety is introduced via an amide coupling reaction. This may involve activating the carboxylic acid group of lipoic acid using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction with the amine group on the dPEG spacer.
  • Purification: The final product is purified using techniques such as dialysis or chromatography to remove unreacted materials and by-products .

m-dPEG(R)8-Lipoamide has diverse applications across various fields:

  • Drug Delivery: Its PEG component enhances solubility and circulation time in biological systems, making it suitable for drug delivery systems.
  • Bioconjugation: The ability to react with amines allows for the conjugation of proteins or nucleic acids, facilitating targeted therapies and diagnostics.
  • Nanotechnology: The formation of stable metal complexes enables its use in creating functionalized nanoparticles for imaging or therapeutic purposes .

Studies have demonstrated that m-dPEG(R)8-Lipoamide interacts with several biological molecules and metal ions:

  • Metal Binding: Research indicates that the lipoamide group forms stable complexes with metals, which can enhance the stability and functionality of metal-based therapeutics or imaging agents .
  • Enzyme Inhibition: Interaction studies have shown that similar compounds can inhibit specific enzymes involved in bacterial metabolism, suggesting potential use as antimicrobial agents .

Several compounds share structural or functional similarities with m-dPEG(R)8-Lipoamide. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
LipoamideCoenzyme in energy metabolismDirect involvement in pyruvate dehydrogenase complex
Thioctic AcidAntioxidant propertiesNaturally occurring compound; plays a role in mitochondrial function
PEGylated Lipoic AcidEnhanced solubility and bioavailabilityCombines properties of PEG with lipoic acid for drug delivery applications
Lipoamido-DPEG 8-AcidSimilar PEG structure but differs in functional groupsContains an additional acid functionality for different reactivity profiles

m-dPEG(R)8-Lipoamide stands out due to its unique combination of enhanced solubility from the dPEG spacer and the versatile reactivity of the lipoamide group, making it particularly useful in bioconjugation and drug delivery systems.

XLogP3

0.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

571.28487449 g/mol

Monoisotopic Mass

571.28487449 g/mol

Heavy Atom Count

37

Dates

Modify: 2023-08-16

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